3-Chloro-5-hydroxy-2-pentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-hydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDUQCSMYWUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399159 | |
| Record name | 3-chloro-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13045-13-1 | |
| Record name | 3-chloro-5-hydroxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-hydroxy-2-pentanone is a bifunctional organic molecule of interest in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules. Its structure, featuring a ketone, a secondary chloroalkane, and a primary alcohol, provides multiple reactive sites for chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis. The information presented is intended to support research and development activities where this compound may be utilized.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in reactions, and for the prediction of its behavior in biological systems. The following table summarizes the available quantitative data for this compound. It is important to note that while some properties are computationally predicted, they provide valuable estimates in the absence of experimentally determined values.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | |
| CAS Number | 13045-13-1 | [1] |
| Molecular Formula | C₅H₉ClO₂ | |
| Molecular Weight | 136.58 g/mol | [1] |
| Predicted Boiling Point | 263.5 °C at 760 mmHg | |
| Predicted Density | 1.162 g/cm³ | |
| Predicted pKa | 14.52 ± 0.10 | |
| Predicted XLogP3-AA | 0.3 | |
| Predicted Flash Point | 113.2 °C |
Note: Many of the physical properties listed are predicted and have not been experimentally verified in the available literature. These values should be used as estimations.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties and for the synthesis of this compound. The following sections provide generalized yet detailed methodologies applicable to this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is through the α-chlorination of its precursor, 5-hydroxy-2-pentanone.
Principle: The reaction involves the selective chlorination at the carbon atom adjacent (alpha) to the carbonyl group of the ketone. This is typically achieved by forming an enol or enolate intermediate which then reacts with a chlorinating agent.
Materials:
-
5-hydroxy-2-pentanone
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Acid or base catalyst (optional, depending on the chlorinating agent)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon line, Schlenk line)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Apparatus for work-up (separatory funnel, rotary evaporator)
-
Chromatography equipment for purification (e.g., column chromatography)
Procedure:
-
In a dry, inert atmosphere, dissolve 5-hydroxy-2-pentanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the chlorinating agent (dissolved in the same solvent) to the reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate if an acidic byproduct is formed).
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.
Materials:
-
Sample of this compound (solid form)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Materials:
-
Sample of this compound (liquid form)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Apparatus for securing the setup (e.g., clamp and stand)
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the test tube.
-
Invert a capillary tube (sealed end up) into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Solubility
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.
Materials:
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Vortex mixer or stirring rods
Procedure:
-
Add a small, measured amount of the solute (e.g., 10 mg) to a test tube.
-
Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
-
Visually inspect the solution to determine if the solute has completely dissolved.
-
If the solute dissolves, it is considered soluble in that solvent under the tested conditions. If it does not dissolve, it is considered insoluble.
-
The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis of this compound from its precursor, 5-hydroxy-2-pentanone.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet available in the public domain, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The outlined synthetic workflow provides a clear and logical path for the preparation of this versatile chemical intermediate. It is anticipated that this compilation of information will be a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
3-Chloro-5-hydroxy-2-pentanone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of 3-Chloro-5-hydroxy-2-pentanone. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Molecular Structure and Formula
This compound is a functionalized pentanone derivative. Its structure consists of a five-carbon chain with a ketone group at the second carbon (C2), a chlorine atom at the third carbon (C3), and a primary hydroxyl group at the fifth carbon (C5).
Molecular Formula: C₅H₉ClO₂[1][2]
IUPAC Name: 3-chloro-5-hydroxypentan-2-one[2]
Canonical SMILES: CC(=O)C(CCO)Cl[1]
Below is a two-dimensional representation of the molecular structure generated using the DOT language.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 136.58 g/mol | [1][2] |
| Density | 1.162 g/cm³ | [3] |
| Boiling Point | 263.5 °C at 760 mmHg | [3] |
| Flash Point | 113.2 °C | [3] |
Synthesis and Reactivity
General Synthetic Approach:
The primary route for the synthesis of this compound involves the selective α-chlorination of a precursor molecule. The most logical precursor is 5-hydroxy-2-pentanone.[4] This reaction introduces a chlorine atom at the carbon atom adjacent to the carbonyl group. The synthesis is conceptualized to proceed via the formation of an enol or enolate intermediate of 5-hydroxy-2-pentanone, which then reacts with a suitable chlorinating agent.[4]
Experimental Protocol:
Reactivity and Potential Applications:
This compound is a versatile synthetic intermediate.[4] The presence of three different functional groups—a ketone, a chloroalkane, and an alcohol—allows for a variety of chemical transformations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the ketone and hydroxyl moieties can undergo their characteristic reactions.
One notable application of this compound is in the synthesis of Thiamine (Vitamin B1).[5] It serves as a key building block in the construction of the thiazole ring of the thiamine molecule.
The logical workflow for its utilization in a synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound and its application.
Spectroscopic Data
Experimental spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, are not widely available in published literature or common spectral databases. Commercial suppliers contacted do not provide this analytical information. For research purposes, it is recommended that users of this compound perform their own analytical characterization to confirm its identity and purity.
Predicted Spectroscopic Features:
Based on its structure, the following general features would be expected in its spectra:
-
¹H NMR: Signals corresponding to the methyl, methylene, and methine protons, with chemical shifts influenced by the adjacent carbonyl, chloro, and hydroxyl groups.
-
¹³C NMR: Resonances for the five distinct carbon atoms, including a downfield signal for the carbonyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.[4]
Safety Information
Safety data sheets from commercial suppliers should be consulted for detailed handling and safety information. As a chlorinated organic compound, appropriate personal protective equipment should be used when handling this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C5H9ClO2 | CID 4086860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 13045-13-1 | Benchchem [benchchem.com]
- 5. EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
Spectral Analysis of 3-Chloro-5-hydroxy-2-pentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-Chloro-5-hydroxy-2-pentanone. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted NMR data, which serves as a valuable reference for analytical and synthetic applications. The information is presented in a structured format to facilitate easy interpretation and use in research and development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts and multiplicities for each nucleus.[1]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ (C1) | ~2.2 | Singlet (s) |
| CH (C3) | ~4.5 | Triplet (t) |
| CH₂ (C4) | ~2.1 | Multiplet (m) |
| CH₂ (C5) | ~3.8 | Triplet (t) |
| OH | Variable | Singlet (s, broad) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~25 |
| C2 (C=O) | ~205 |
| C3 (CHCl) | ~60 |
| C4 (CH₂) | ~40 |
| C5 (CH₂OH) | ~58 |
Molecular Structure
The structure of this compound is a five-carbon chain containing a ketone at the C2 position, a chlorine atom at the C3 position, and a hydroxyl group at the C5 position.[1]
Caption: Chemical structure of this compound.
Representative Experimental Protocol for NMR Analysis
While a specific experimental protocol for this compound is not publicly available, the following represents a standard procedure for obtaining NMR spectra of a small organic molecule of this type.
Sample Preparation
-
Sample Weighting: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. The chemical shifts of all peaks in both ¹H and ¹³C spectra are determined.
Logical Workflow for Structural Elucidation
The following diagram illustrates the general workflow for elucidating the structure of an organic molecule like this compound using NMR spectroscopy.
Caption: General workflow for NMR-based structure elucidation.
References
Unraveling the Biological Activities of 3-Chloro-5-hydroxy-2-pentanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
3-Chloro-5-hydroxy-2-pentanone is a trifunctional chemical compound with potential for diverse biological activities. This technical guide synthesizes the available information regarding its chemical properties and explores its hypothetical mechanism of action based on its structural features. Due to a lack of specific studies on its biological effects, this document also draws inferences from related chemical entities to propose potential avenues for future research.
Introduction
This compound is a chemical entity characterized by the presence of a ketone, a hydroxyl group, and a chlorine atom at the alpha position to the carbonyl group.[1] This combination of functional groups makes it a reactive and versatile molecule.[1] While its primary documented use is in the synthesis of thiothiamine, its structural motifs suggest a potential for broader biological applications, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.[2][3] This guide provides a comprehensive overview of its known chemical properties and discusses its potential mechanisms of action, offering a foundation for further investigation.
Chemical Properties and Synthesis
The reactivity of this compound is largely dictated by its three functional groups. The α-chloroketone moiety is susceptible to nucleophilic attack, the ketone can undergo reduction, and the primary hydroxyl group can be esterified or etherified.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13045-13-1 | [4] |
| Molecular Formula | C5H9ClO2 | [4] |
| Molecular Weight | 136.58 g/mol | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
Synthesis
The synthesis of this compound can be achieved through several established routes in organic chemistry. A common method involves the direct α-chlorination of the precursor molecule, 5-hydroxy-2-pentanone. This reaction typically proceeds via the formation of an enol or enolate intermediate, which then reacts with a chlorinating agent.[1]
Below is a generalized workflow for a potential synthesis protocol.
Caption: General workflow for the synthesis of this compound.
Hypothetical Mechanism of Action
Currently, there is a lack of specific studies detailing the mechanism of action of this compound. However, based on its chemical structure, particularly the α-chloroketone group, we can hypothesize several potential biological activities. α-Haloketones are known to be reactive electrophiles that can covalently modify nucleophilic residues in biological macromolecules, such as cysteine or histidine residues in proteins. This reactivity is the basis for the biological activity of many enzyme inhibitors and other pharmacologically active compounds.
Potential as an Enzyme Inhibitor
The electrophilic nature of the carbon atom bearing the chlorine suggests that this compound could act as an irreversible inhibitor of enzymes that have a nucleophilic residue in their active site.
Caption: Proposed mechanism of irreversible enzyme inhibition.
Potential Antimicrobial and Anticancer Activity
The potential for covalent modification of proteins also suggests that this compound or its derivatives could exhibit antimicrobial or anticancer properties. By targeting essential enzymes in pathogens or cancer cells, these compounds could disrupt critical cellular processes, leading to cell death. The development of derivatives could enhance this potential activity. For instance, creating ester or ether linkages at the hydroxyl group could alter the molecule's lipophilicity, potentially improving its cell permeability and target engagement.[1]
Experimental Protocols for Future Investigation
To elucidate the mechanism of action of this compound, a series of experiments would be required. The following are proposed high-level protocols.
General Cytotoxicity Screening
-
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines and microbial strains.
-
Methodology:
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) and microbial strains (e.g., E. coli, S. aureus).
-
Treat the cells/microbes with a range of concentrations of this compound.
-
After a suitable incubation period, assess cell viability using an MTT or similar assay for cancer cells, and determine the minimum inhibitory concentration (MIC) for microbial strains.
-
Enzyme Inhibition Assays
-
Objective: To identify specific enzymes that are inhibited by this compound.
-
Methodology:
-
Select a panel of enzymes with known or suspected nucleophilic active site residues (e.g., proteases, kinases).
-
Perform in vitro enzyme activity assays in the presence and absence of this compound.
-
Determine IC50 values for any observed inhibition.
-
To assess for irreversible inhibition, perform dialysis or size-exclusion chromatography after incubation of the enzyme with the compound and reassess enzyme activity.
-
Conclusion and Future Directions
While the current body of literature does not provide a specific mechanism of action for this compound, its chemical structure strongly suggests the potential for biological activity, likely through the covalent modification of protein targets. Future research should focus on systematic screening for cytotoxicity and enzyme inhibition to identify its molecular targets. Subsequent studies could then elucidate its effects on cellular signaling pathways and its potential as a lead compound for drug development. The synthesis of derivatives with modified hydroxyl and ketone groups could also provide valuable structure-activity relationship data.[1]
References
An In-depth Technical Guide to 3-Chloro-5-hydroxy-2-pentanone: Properties, Potential Biological Activities, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-5-hydroxy-2-pentanone is a trifunctional organic compound whose biological activities are not yet extensively documented in scientific literature. Its structure, featuring an α-chloroketone system and a primary hydroxyl group, suggests potential as a versatile synthetic building block and a candidate for biological screening.[1] This guide provides a comprehensive overview of its known chemical properties, associated hazards, and a hypothetical framework for investigating its biological potential. Detailed, generalized experimental protocols for assessing cytotoxicity and antimicrobial activity are presented, alongside conceptual diagrams to guide future research endeavors.
Chemical and Physical Properties
This compound, with the molecular formula C₅H₉ClO₂, is a halogenated hydroxyketone.[1][2] Its key structural features—a ketone at the C2 position, a chlorine atom at the C3 position, and a hydroxyl group at the C5 position—make it a reactive and versatile intermediate in organic synthesis.[1] For instance, it is utilized in the preparation of thiothiamine.[1][3] The chlorine atom is susceptible to nucleophilic attack, while the ketone and hydroxyl moieties offer additional sites for chemical modification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13045-13-1 | [2][4] |
| Molecular Formula | C₅H₉ClO₂ | [2][4] |
| Molecular Weight | 136.58 g/mol | [2] |
| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | [2] |
| Canonical SMILES | CC(=O)C(CCO)Cl | [4] |
| pKa (Predicted) | 14.52 ± 0.10 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis from Precursor Molecules
A primary and logical route for the synthesis of this compound is the selective α-chlorination of its precursor, 5-Hydroxy-2-pentanone.[1] This process typically involves the formation of an enol or enolate of the ketone, which then reacts with a suitable chlorinating agent.[1]
References
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Chloro-5-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Chloro-5-hydroxy-2-pentanone, a versatile chemical intermediate.[1][2][3] Understanding the stability of this compound is critical for its use in synthesis, formulation, and as a consideration in drug development, where impurities and degradants are of paramount concern. This document outlines potential degradation mechanisms under various stress conditions and provides detailed experimental protocols for conducting forced degradation studies.
Physicochemical Properties
This compound is a trifunctional molecule featuring a ketone, a secondary chloroalkane, and a primary alcohol.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 13045-13-1 | [2][4] |
| Molecular Formula | C5H9ClO2 | [2][5] |
| Molecular Weight | 136.58 g/mol | [2][5] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [6] |
| pKa | 14.52 ± 0.10 (Predicted) | [4] |
Potential Degradation Pathways
The following sections outline the probable degradation pathways under hydrolytic, oxidative, and photolytic stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under aqueous acidic or basic conditions, this compound is susceptible to several degradation reactions.
-
Base-Catalyzed Intramolecular Cyclization (Favorskii-type Rearrangement): In the presence of a base, the acidic proton alpha to the ketone can be abstracted. The resulting enolate can undergo an intramolecular nucleophilic attack, displacing the chloride to form a cyclopropanone intermediate. This intermediate is unstable and can be opened by a nucleophile (e.g., hydroxide) to yield a rearranged carboxylic acid derivative.
-
Nucleophilic Substitution of Chloride: The chlorine atom at the C3 position is susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 3,5-dihydroxy-2-pentanone.[1]
-
Aldol Condensation: Under basic conditions, the enolate can also participate in intermolecular aldol condensation reactions, leading to higher molecular weight impurities.
Figure 1: Potential Hydrolytic Degradation Pathways
-
Acid-Catalyzed Intramolecular Cyclization: Under acidic conditions, the carbonyl oxygen can be protonated, activating it towards nucleophilic attack by the hydroxyl group. This can lead to the formation of a cyclic hemiketal, which could further dehydrate to form a furan derivative.
Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to several degradation products.
-
Oxidation of the Primary Alcohol: The primary hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 3-chloro-4-formyl-2-butanone and 3-chloro-2-oxo-4-butanoic acid, respectively.
-
Oxidation of the Ketone (Baeyer-Villiger Oxidation): The ketone functionality could undergo oxidation to form an ester.
-
Oxidative Dehalogenation: In some cases, oxidative conditions can lead to the removal of the chlorine atom.
Figure 2: Potential Oxidative Degradation Pathways
Photolytic Degradation
Exposure to light, particularly UV light, can induce degradation through radical mechanisms.
-
Homolytic Cleavage of the Carbon-Chlorine Bond: The C-Cl bond is susceptible to photolytic cleavage, which would generate a carbon-centered radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or further fragmentation.
Figure 3: Potential Photolytic Degradation Pathway
Experimental Protocols for Forced Degradation Studies
To definitively identify the degradation pathways and assess the stability of this compound, a forced degradation study is essential.[7][8][9] The following protocols are based on general guidelines for such studies.
General Experimental Workflow
The workflow for a forced degradation study involves subjecting the compound to various stress conditions, followed by analysis to identify and quantify the parent compound and any resulting degradants.
Figure 4: General Workflow for Forced Degradation Study
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a known amount of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the recommended technique.
-
HPLC-UV/MS Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and/or a mass spectrometer for identification of degradants.
-
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise manner. The following table provides a template for presenting the quantitative data.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | |||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 0.1 M NaOH, RT | 0 | |||||
| 0.5 | ||||||
| 1 | ||||||
| 2 | ||||||
| 3% H2O2, RT | 0 | |||||
| 24 | ||||||
| Thermal, 80°C | 0 | |||||
| 48 | ||||||
| Photolytic | 0 | |||||
| (endpoint) |
Conclusion
While specific stability data for this compound is not extensively published, a thorough understanding of its potential degradation pathways can be derived from the reactivity of its constituent functional groups. The successful execution of the detailed forced degradation protocols outlined in this guide will enable researchers to establish a comprehensive stability profile, identify and characterize potential degradants, and develop appropriate control strategies for its use in research and development. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any downstream applications of this important chemical intermediate.
References
- 1. This compound | 13045-13-1 | Benchchem [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 13045-13-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H9ClO2 | CID 4086860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. pharmtech.com [pharmtech.com]
- 12. env.go.jp [env.go.jp]
Toxicological Profile of 3-Chloro-5-hydroxy-2-pentanone: A Review of Available Data and Analysis of a Structurally Related Compound
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicology of 3-Chloro-5-hydroxy-2-pentanone. A comprehensive toxicological profile based on extensive experimental studies for this specific compound is not available in the published literature. Due to this data gap, this guide also provides a detailed toxicological profile of the structurally related and well-studied compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), to highlight potential areas of concern and provide context for future research. It is critical to note that the toxicological data for MX should not be directly extrapolated to this compound.
Section 1: this compound
Overview and Available Data
This compound is a halogenated ketone for which there is a significant lack of in-depth toxicological data. Information is primarily limited to basic chemical properties and hazard classifications from safety data sheets provided by chemical suppliers. No dedicated studies on its genotoxicity, carcinogenicity, reproductive toxicity, or toxicokinetics were found in the public domain.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 13045-13-1 | [1][2][3][4][5] |
| Molecular Formula | C5H9ClO2 | [1][2][6] |
| Molecular Weight | 136.58 g/mol | [1][2] |
| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | [1][2] |
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound, as reported by the European Chemicals Agency (ECHA).[1][6]
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Section 2: Toxicological Profile of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
Note: The following information pertains to 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX, CAS No. 77439-76-0) and is provided for informational purposes due to the lack of data for this compound. MX is a well-characterized mutagen and carcinogen found as a byproduct of drinking water chlorination.[7][8][9]
Genotoxicity
MX is a potent mutagen and has been shown to be genotoxic in various in vitro and in vivo systems.[7][9] It is a direct-acting genotoxicant in vitro, but in vivo genotoxicity has not been detected in some studies.[7]
Table 2: Summary of Genotoxicity Data for MX
| Assay | System | Concentration/Dose | Results | Reference |
| DNA Damage (Alkaline Elution) | Rat Hepatocytes | 30-300 µM (1 h) | Concentration-dependent DNA damage | [7] |
| DNA Damage (Alkaline Elution) | V79 Chinese Hamster Cells | >10 µM (2 h) | DNA damage | [7] |
| Sister-Chromatid Exchanges (SCE) | V79 Chinese Hamster Cells | 2-5 µM (2 h) | Increased frequency of SCE | [7] |
| HGPRT Mutation Induction | V79 Chinese Hamster Cells | Not specified | No significant effect | [7] |
| In vivo DNA Damage (Alkaline Elution) | Rat organs (stomach, duodenum, colon, liver, kidney, lung, bone marrow, bladder, testes) | 18-125 mg/kg (oral) | No evidence of genotoxicity | [7] |
| Micronucleus Assay | Tradescantia (pollen mother cells) | Up to 100 µg (direct application) | Dose-dependent increase in micronuclei | [10] |
The following is a generalized protocol based on the study by Meier et al. (1987) for assessing DNA damage in rat hepatocytes.[7]
References
- 1. This compound | C5H9ClO2 | CID 4086860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound 95% | CAS: 13045-13-1 | AChemBlock [achemblock.com]
- 5. This compound | 13045-13-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxic effects of the chlorinated hydroxyfuranones 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone and 3,4-dichloro-5-hydroxy-2[5H]-furanone in Tradescantia micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Versatility of 3-Chloro-5-hydroxy-2-pentanone: A Gateway to Heterocycles and Rearranged Scaffolds
Application Note | Organic Synthesis | Drug Discovery
Introduction
3-Chloro-5-hydroxy-2-pentanone is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development. Its chemical structure, featuring a reactive α-chloro ketone, a primary hydroxyl group, and a carbonyl moiety, offers multiple sites for chemical modification, making it a versatile precursor for a variety of molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds and in undergoing skeletal rearrangements.
Key Applications at a Glance
| Application | Reaction Type | Product Class | Significance |
| Thiazole Synthesis | Hantzsch Thiazole Synthesis | Heterocycle (Thiazole) | Precursor to Thiothiamine (a Vitamin B1 derivative) and other bioactive thiazoles.[3][4] |
| Favorskii Rearrangement | Base-catalyzed Rearrangement | Carboxylic Acid Derivative | Access to rearranged carbon skeletons, useful in the synthesis of complex molecules.[5] |
| Furan Synthesis | Paal-Knorr Synthesis (potential) | Heterocycle (Furan) | Furans are prevalent motifs in pharmaceuticals and natural products. |
Application 1: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole
The reaction of this compound with a thioamide, such as thioformamide, is a direct application of the Hantzsch thiazole synthesis to produce 4-methyl-5-(2-hydroxyethyl)thiazole.[6][7] This thiazole derivative is a key component of thiothiamine. The reaction proceeds through a cyclocondensation mechanism.
Experimental Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize 4-methyl-5-(2-hydroxyethyl)thiazole from this compound.
Materials:
-
This compound (1.0 eq)
-
Thioformamide (1.2 eq)
-
Ethanol (as solvent)
-
Pyridine (as base, optional)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add thioformamide (1.2 eq) to the solution. If the reaction is slow, a small amount of pyridine can be added to act as a base.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-methyl-5-(2-hydroxyethyl)thiazole.[6]
Expected Yield: While specific yields for this exact reaction are not widely published, similar Hantzsch thiazole syntheses can result in yields ranging from moderate to good (e-g., a 68% yield has been reported for a similar synthesis).[8]
Application 2: Favorskii Rearrangement
As an α-halo ketone with an enolizable proton, this compound can undergo a Favorskii rearrangement in the presence of a base to yield a carboxylic acid derivative with a rearranged carbon skeleton.[5][9][10] The reaction proceeds through a cyclopropanone intermediate.[9][10]
Experimental Protocol: Favorskii Rearrangement
Objective: To induce a Favorskii rearrangement of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (2.2 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Prepare a fresh solution of sodium methoxide in methanol by dissolving sodium metal in anhydrous methanol at 0 °C under an argon atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
At 0 °C and under an argon atmosphere, transfer the ethereal solution of the substrate via cannula to the freshly prepared sodium methoxide solution.
-
Allow the resulting mixture to warm to room temperature and then heat to 55 °C for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue via silica gel flash chromatography to afford the rearranged product.[4]
Expected Product & Yield: The expected product would be a methyl ester of a rearranged carboxylic acid. The yield for this specific substrate is not documented, but a generic procedure for a similar substrate reported a yield of 78%.[4]
Application 3: Potential Synthesis of Substituted Furans
Proposed Synthetic Workflow:
Figure 1. Proposed workflow for furan synthesis.
This proposed route highlights the potential of this compound as a precursor for highly substituted furan rings, which are important structural motifs in many biologically active molecules.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the key synthetic transformations discussed.
Figure 2. Hantzsch thiazole synthesis workflow.
Figure 3. Favorskii rearrangement mechanism.
This compound is a valuable and versatile starting material in organic synthesis. The protocols and potential applications outlined in this document demonstrate its utility in constructing important heterocyclic structures and in accessing rearranged molecular frameworks. For researchers and professionals in drug development, this compound represents a key building block for the synthesis of novel and biologically active molecules. Further exploration of its reactivity is likely to uncover even more synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13045-13-1 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
The Versatile Intermediate: Harnessing 3-Chloro-5-hydroxy-2-pentanone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-5-hydroxy-2-pentanone is a trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the construction of complex heterocyclic molecules and pharmaceutical precursors. Its unique structure, featuring a reactive α-chloroketone moiety, a primary hydroxyl group, and a carbonyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block, with a focus on its role in the synthesis of thiamine (Vitamin B1) precursors.
Overview of Reactivity and Applications
The chemical utility of this compound stems from the distinct reactivity of its three functional groups:
-
α-Chloro Ketone: The chlorine atom at the C-3 position is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is central to the formation of five-membered heterocyclic rings, such as thiazoles, through reactions like the Hantzsch thiazole synthesis.
-
Hydroxyl Group: The primary hydroxyl group at the C-5 position can be readily protected or functionalized, for instance, through esterification (e.g., acetylation) or etherification. This allows for selective reactions at other parts of the molecule and can modify the compound's overall physical and chemical properties.[1]
-
Ketone Carbonyl Group: The carbonyl group at C-2 is electrophilic and can undergo nucleophilic addition reactions or reduction to a secondary alcohol.
A primary and well-documented application of this intermediate is in the synthesis of thiothiamine , a derivative of thiamine.[2] This involves the formation of the thiazole ring of thiamine by reacting the chloroketone with a suitable pyrimidine derivative.
Key Synthetic Transformations and Protocols
A common strategy for utilizing this compound in multi-step syntheses is to first protect the primary hydroxyl group to prevent unwanted side reactions. Acetylation is a frequently employed protection strategy.
Protection of the Hydroxyl Group: Synthesis of 5-Acetoxy-3-chloro-2-pentanone
To selectively react at the α-chloro position, the hydroxyl group is often protected as an acetate ester. This derivative, 5-Acetoxy-3-chloro-2-pentanone, is a key intermediate in the synthesis of Vitamin B1.[3]
Reaction Scheme:
Caption: Acetylation of this compound.
Experimental Protocol:
This protocol is based on established methods for the acetylation of alcohols.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material. |
| Acetic Anhydride | 1.2 | Acetylating agent and solvent. |
| Pyridine (optional) | Catalytic | Base catalyst. |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable flask, add acetic anhydride (1.2 eq).
-
If desired, add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water to hydrolyze excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-Acetoxy-3-chloro-2-pentanone.
Expected Yield: ~90%
Synthesis of the Thiamine Thiazole Moiety
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. In the context of thiamine synthesis, 5-Acetoxy-3-chloro-2-pentanone reacts with the pyrimidine component, 4-amino-5-aminomethyl-2-methylpyrimidine, which provides the thioamide equivalent after reaction with a sulfur source.
Reaction Pathway:
Caption: Hantzsch thiazole synthesis pathway.
Experimental Protocol:
The following is a generalized protocol based on patent literature describing thiamine synthesis.
| Reagent | Molar Ratio | Notes |
| 5-Acetoxy-3-chloro-2-pentanone | 1.0 | The α-haloketone component. |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | 1.0 | The pyrimidine component. |
| Carbon Disulfide | 1.1 | Source of sulfur to form the thioamide in situ. |
| Base (e.g., NaOH) | 2.0 | To facilitate the formation of the thioamide and the cyclization. |
| Solvent | - | e.g., Ethanol, water. |
Procedure:
-
In a reaction vessel, dissolve 4-amino-5-aminomethyl-2-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water.
-
Cool the mixture and slowly add carbon disulfide (1.1 eq) while maintaining a low temperature.
-
Stir the mixture for a period to allow for the formation of the dithiocarbamate intermediate.
-
To this mixture, add 5-Acetoxy-3-chloro-2-pentanone (1.0 eq) and an additional equivalent of sodium hydroxide.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).
-
The thiamine precursor may precipitate from the solution or can be extracted with a suitable solvent after adjusting the pH.
-
Further purification can be achieved by recrystallization.
Data Summary
The following table summarizes the key quantitative data associated with the described transformations.
| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Acetylation | This compound | Acetic Anhydride | 5-Acetoxy-3-chloro-2-pentanone | ~90% | General Procedure |
| Thiazole Synthesis | 5-Acetoxy-3-chloro-2-pentanone | 4-Amino-5-aminomethyl-2-methylpyrimidine, CS₂ | Thiamine Precursor | Variable | Patent Literature |
Experimental Workflow Visualization
The overall experimental workflow for the utilization of this compound in the synthesis of a thiamine precursor can be visualized as follows:
Caption: Synthetic workflow from the intermediate to the final product.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: Esterification Reactions of 3-Chloro-5-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the esterification of 3-Chloro-5-hydroxy-2-pentanone, a versatile bifunctional molecule. The primary hydroxyl group of this compound readily undergoes esterification, yielding esters that serve as valuable intermediates in various synthetic applications, most notably in the production of Vitamin B1 (Thiamine).[1] This document outlines the synthesis and characterization of these esters, offering protocols for laboratory-scale preparation and insights into their utility.
Introduction
This compound is a key building block in organic synthesis due to its dual functionality, possessing both a reactive α-chloroketone moiety and a primary hydroxyl group.[1] The hydroxyl group can be readily esterified with various acylating agents, such as acyl chlorides and acid anhydrides. This modification alters the polarity and chemical properties of the parent molecule, a strategy often employed to protect the hydroxyl group during subsequent reactions or to modulate the biological activity of the final product.[1]
One of the most significant applications of the esterified products of this compound is in the synthesis of Thiamine (Vitamin B1).[1] Specifically, 5-Acetoxy-3-chloro-2-pentanone is a crucial intermediate in this process.[2]
General Esterification Reactions
The esterification of the primary hydroxyl group in this compound can be achieved using standard laboratory procedures with various acylating agents. The general reaction scheme is presented below:
Figure 1: General scheme for the esterification of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetoxy-3-chloro-2-pentanone
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in pyridine (2 equivalents) at room temperature with stirring.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 5-Acetoxy-3-chloro-2-pentanone.
Expected Yield: While specific yields are not extensively reported in the available literature, similar reactions typically proceed with high efficiency.
Characterization Data for 5-Acetoxy-3-chloro-2-pentanone:
| Property | Value |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol |
| Boiling Point | 82-83 °C at 133 Pa; 63-64 °C at 2 Pa |
| Density | 1.141 g/cm³ |
| Refractive Index | nD24 1.4470 |
| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.1 | s |
| CH₃ (keto) | ~2.3 | s |
| CH₂ (C4) | ~2.2 - 2.4 | m |
| CH (C3) | ~4.6 | t |
| CH₂ (C5) | ~4.3 | t |
| Predicted ¹³C NMR | Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | ~21 |
| CH₃ (keto) | ~28 |
| CH₂ (C4) | ~38 |
| C (C3) | ~58 |
| CH₂ (C5) | ~62 |
| C=O (keto) | ~204 |
| C=O (ester) | ~170 |
| Predicted IR | Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O (ester) | |
| ~1720 | C=O (ketone) | |
| ~1240 | C-O (ester) | |
| ~750 | C-Cl |
Applications in Drug Development
The primary application of 5-Acetoxy-3-chloro-2-pentanone is as a key intermediate in the synthesis of Vitamin B1 (Thiamine).[2] The synthesis involves the reaction of the ester with 4-amino-5-aminomethyl-2-methylpyrimidine to form the thiazole ring of thiamine.
Figure 2: Workflow illustrating the role of 5-Acetoxy-3-chloro-2-pentanone in Thiamine synthesis.
While the primary documented application is in vitamin synthesis, the presence of the α-chloroketone functionality in these esters suggests potential for broader applications in medicinal chemistry. α-Haloketones are known to be reactive intermediates capable of participating in the synthesis of various heterocyclic compounds, some of which exhibit biological activity.[1] Further research could explore the synthesis of novel derivatives from these esters for screening against various biological targets.
Data Summary
Table 1: Quantitative Data for 5-Acetoxy-3-chloro-2-pentanone
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₁ClO₃ | |
| Molecular Weight | 178.61 g/mol | |
| Boiling Point | 82-83 °C at 133 Pa; 63-64 °C at 2 Pa | |
| Density | 1.141 g/cm³ | |
| Refractive Index | nD24 1.4470 |
Conclusion
The esterification of this compound provides a straightforward route to valuable synthetic intermediates. The acetylation to 5-Acetoxy-3-chloro-2-pentanone is a well-established step in the industrial production of Vitamin B1. The protocols and data presented here serve as a foundation for researchers and scientists working on the synthesis of thiamine and exploring the potential of these compounds in broader drug discovery efforts. Further investigation into the esterification with other acylating agents and the biological evaluation of the resulting novel esters is warranted.
References
Application Note: Derivatization of 3-Chloro-5-hydroxy-2-pentanone for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-5-hydroxy-2-pentanone is a trifunctional molecule of interest in various chemical syntheses.[1][2][3][4] Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. However, the presence of polar hydroxyl and ketone functional groups results in low volatility and potential thermal instability, making direct analysis by gas chromatography (GC) challenging.[5][6][7][8]
This application note provides a detailed protocol for the chemical derivatization of this compound to enhance its volatility and thermal stability for sensitive and reliable analysis by GC-MS. The primary proposed method is a robust two-step process involving methoximation of the ketone group followed by silylation of the hydroxyl group.[5][9][10][11] An alternative single-step derivatization of the ketone group using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is also discussed.
Principle of Derivatization
To make this compound amenable to GC analysis, its polar functional groups must be chemically modified.[12]
Two-Step Derivatization: Methoximation and Silylation
-
Methoximation: The ketone carbonyl group is protected by reacting it with methoxyamine hydrochloride (MOX).[5][9][13] This reaction converts the ketone into a more stable methoxime derivative, which is crucial for preventing the formation of multiple enol-isomers during the subsequent high-temperature silylation step.[5][9]
-
Silylation: The active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[6][13] This is achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[5][14][15] The resulting TMS-ether is significantly more volatile and thermally stable.[6][16]
The final derivatized product is a volatile and stable compound suitable for GC-MS analysis, providing sharp chromatographic peaks and characteristic mass spectra for confident identification and quantification.
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
GC vials (2 mL) with inserts and PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
3.2. Reagent Preparation
-
MOX Reagent: Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Prepare fresh daily.
3.3. Sample Preparation
For quantitative analysis, prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, DCM). For samples in aqueous matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[17][18] It is critical that the sample is completely dry before adding derivatization reagents, as moisture will deactivate the silylating agent.[5]
-
Drying Procedure:
-
Pipette an appropriate volume of the sample extract into a GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or using a speed vacuum.
-
3.4. Two-Step Derivatization Protocol
-
Methoximation:
-
To the dried sample residue in the GC vial, add 50 µL of the MOX reagent.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[5]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
3.5. GC-MS Analysis Conditions
The following table provides suggested starting parameters for GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1 depending on concentration) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Data Presentation and Expected Results
The derivatization process increases the molecular weight of this compound (MW: 136.58 g/mol ).
-
Methoxime derivative: MW increases by 29 (addition of -N-OCH₃, loss of =O).
-
TMS-Methoxime derivative: MW further increases by 72 (addition of -Si(CH₃)₃, loss of -H).
-
Expected MW of final derivative: ~237.7 g/mol (for ³⁵Cl isotope).
Table 1: Expected Chromatographic and Mass Spectral Data (Illustrative)
| Analyte | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Derivatized this compound | 10 - 15 | 237/239 (M⁺) | 222/224 ([M-CH₃]⁺), 202 ([M-Cl]⁺), 73 ([Si(CH₃)₃]⁺) |
Table 2: Example Quantitative Data Summary
| Sample ID | Peak Area | Concentration (µg/mL) | % Recovery |
| Standard 1 | 150,000 | 1.0 | N/A |
| Standard 2 | 745,000 | 5.0 | N/A |
| Sample A | 485,000 | 3.2 | 95% |
| Sample B | 210,000 | 1.4 | 92% |
Alternative Method: PFBHA Derivatization
For applications specifically targeting the ketone functional group, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective alternative.[19][20] This reaction forms a stable PFBHA-oxime derivative, which is highly sensitive for detection by GC with an Electron Capture Detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.[21]
Protocol Summary:
-
Add 100 µL of a 15 mg/mL PFBHA solution to the aqueous sample.[19]
-
Heat at 60°C for 60 minutes.[19]
-
Cool to room temperature.
-
Extract the derivative with 2 mL of hexane or dichloromethane.[19]
-
Analyze the organic phase by GC-MS.
This method is advantageous as it is a single-step reaction and provides excellent sensitivity. However, it does not derivatize the hydroxyl group, which may still cause some unwanted chromatographic interactions.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Low Peak Intensity | Incomplete derivatization.[19] Presence of moisture in the sample.[5] Analyte degradation. | Optimize reaction time or temperature.[19] Ensure the sample is completely dry before adding reagents.[5] Use anhydrous solvents. Ensure proper protection of the ketone group with MOX before silylation.[5] |
| Multiple Peaks for Analyte | Incomplete methoximation leading to enol-isomer formation during silylation.[5] Side reactions from matrix components. | Ensure sufficient MOX reagent and complete reaction. Consider a sample cleanup step (e.g., SPE) before derivatization.[19] |
| Poor Peak Shape (Tailing) | Active sites in the GC system (inlet liner, column). Incomplete derivatization of the polar hydroxyl group. | Use a deactivated inlet liner. Condition the GC column. Ensure an excess of silylating reagent is used and the reaction goes to completion.[14] |
| Large Reagent Peaks | Excessive derivatizing reagent.[19] | Use the minimum amount of reagent required for complete derivatization.[19] Perform a liquid-liquid extraction to separate the derivative from excess reagent.[19] |
References
- 1. This compound | 13045-13-1 | Benchchem [benchchem.com]
- 2. This compound 95% | CAS: 13045-13-1 | AChemBlock [achemblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 13045-13-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.organomation.com [blog.organomation.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization techniques for free fatty acids by GC [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. hou.usra.edu [hou.usra.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Preparation of Thiothiamine from 3-Chloro-5-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of thiothiamine, a thiamine analog, utilizing 3-Chloro-5-hydroxy-2-pentanone as a key precursor. The synthesis involves the reaction of 4-amino-2-methyl-5-aminomethylpyrimidine with carbon disulfide, followed by condensation with this compound. This guide includes a comprehensive experimental protocol, tabulated quantitative data, and graphical representations of the synthetic workflow and the biological context of thiamine-dependent pathways. The information is intended to facilitate the reproducible synthesis and further investigation of thiothiamine for research and drug development purposes.
Introduction
Thiamine (Vitamin B1) and its derivatives are crucial for various metabolic processes. Thiothiamine, a sulfur analog of thiamine, is of significant interest for studying the mechanisms of thiamine-dependent enzymes and as a potential lead compound in drug discovery. The synthesis of thiothiamine can be achieved through various routes, with one common method involving the construction of the thiazole ring onto a pre-existing pyrimidine moiety. This protocol details a method for the synthesis of thiothiamine starting from 4-amino-2-methyl-5-aminomethylpyrimidine and this compound.
Data Presentation
Table 1: Physicochemical and Yield Data for Thiothiamine Synthesis
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄OS₂ | [1] |
| Molecular Weight | 296.41 g/mol | [1] |
| Melting Point | 238-239 °C | |
| Appearance | Crystalline solid | |
| Reported Yield | >76.7% | [2] |
Experimental Protocols
Synthesis of Thiothiamine from this compound
This protocol is based on established synthetic routes for thiamine analogs.[2]
Materials:
-
4-amino-2-methyl-5-aminomethylpyrimidine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
This compound
-
Methanol
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
Procedure:
Step 1: Formation of the Dithiocarbamate Intermediate
-
In a well-ventilated fume hood, dissolve 4-amino-2-methyl-5-aminomethylpyrimidine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with vigorous stirring. The reaction is exothermic. Maintain the temperature between 30-40 °C.
-
Continue stirring for 1-3 hours at this temperature to ensure the complete formation of the sodium dithiocarbamate intermediate.
Step 2: Condensation with this compound
-
To the solution containing the dithiocarbamate intermediate, slowly add this compound.
-
Allow the reaction mixture to warm to 40-50 °C and stir for 2-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of crude thiothiamine will form.
Step 3: Isolation and Purification of Thiothiamine
-
Cool the reaction mixture and collect the crude thiothiamine precipitate by vacuum filtration.
-
Wash the crude product with cold water.
-
Dissolve the crude product in a dilute solution of hydrochloric acid.
-
Heat the solution to 70-95 °C and add a small amount of activated carbon for decolorization.
-
Stir for 1 hour, then filter the hot solution to remove the activated carbon.
-
Cool the filtrate and neutralize it with a sodium hydroxide solution to precipitate the purified thiothiamine.
-
Collect the purified product by vacuum filtration, wash with deionized water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of thiothiamine.
Caption: Relationship of Thiamine and Thiothiamine to key metabolic pathways.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-5-hydroxy-2-pentanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-5-hydroxy-2-pentanone. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of the crude product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of crude this compound.
Q1: My crude product is a dark, tarry material. What could be the cause and how can I purify it?
A: The formation of dark, tar-like substances can occur during the synthesis of related chloro-ketones, particularly if the reaction temperature was not well-controlled. These are likely high-boiling polymeric byproducts.
-
Troubleshooting:
-
Initial Extraction: Before attempting distillation, try an aqueous work-up. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and then brine. This may remove some polar impurities and inorganic salts.
-
Silica Gel Plug: Filter the crude solution through a short plug of silica gel. This can help remove baseline impurities and colored compounds before proceeding to more rigorous purification.
-
Vacuum Distillation: If the product is thermally stable enough, fractional vacuum distillation can separate it from the high-boiling tarry residue. Careful control of the vacuum and temperature is crucial to prevent decomposition.
-
Q2: During vacuum distillation, my product seems to be decomposing. What are the signs and how can I prevent this?
A: Thermal decomposition is a significant risk with multifunctional compounds like this compound. Signs of decomposition include charring in the distillation flask, a sudden drop in vacuum, and a dark-colored distillate.
-
Troubleshooting:
-
Lower the Temperature: The most effective way to prevent thermal decomposition is to lower the distillation temperature. This can be achieved by using a higher vacuum (lower pressure).
-
Short Path Distillation: For highly sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at elevated temperatures.
-
Column Chromatography: If thermal methods are not suitable, column chromatography at room temperature is a milder alternative for purification.
-
Q3: What are the typical impurities I should expect in my crude this compound?
A: The impurities will largely depend on the synthetic route employed. However, some common impurities may include:
-
Unreacted Starting Materials: Such as 5-hydroxy-2-pentanone if the chlorination was incomplete.
-
Over-chlorinated Products: Dichloro-pentanone species could be present.
-
Solvent Residues: From the reaction or extraction steps.
-
Byproducts from the Chlorinating Agent: For example, if thionyl chloride was used, sulfur-containing impurities might be present.
-
Self-condensation or Polymerization Products: Especially if the reaction was run under harsh conditions.
Q4: I am seeing multiple spots on my TLC analysis after purification. What could be the reason?
A: Multiple spots on TLC after purification could indicate several possibilities:
-
Incomplete Purification: The chosen purification method may not have been effective at separating all impurities.
-
On-plate Decomposition: The compound might be unstable on the silica gel plate. To test for this, spot the sample and let the plate sit for 10-15 minutes before developing. If new spots appear, on-plate decomposition is likely.
-
Tautomerization: The ketone may exist in equilibrium with its enol form, which could potentially appear as a separate spot on TLC under certain conditions.
Data Presentation
| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity | Reference |
| 5-chloro-2-pentanone | 70-72 | 20 | - | Organic Syntheses Procedure[1] |
| 5-chloro-2-pentanone | 77 | 22.5 | 98% | US Patent 4,990,682A[2] |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
This is a general guideline. The optimal temperature and pressure should be determined empirically.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap. Use a short Vigreux column for better separation.
-
Drying: Ensure the crude product is thoroughly dried before distillation, as water can interfere with the process. Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask gently in an oil bath.
-
Collect any low-boiling fractions, which may include residual solvents.
-
Carefully increase the temperature to distill the product at the lowest possible temperature. Collect the fraction that distills at a constant temperature.
-
Monitor the color of the distillate. A change in color may indicate decomposition.
-
-
Analysis: Analyze the collected fractions by TLC, GC, or NMR to determine their purity.
Protocol 2: General Procedure for Column Chromatography
This method is suitable if the compound is thermally unstable.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice.
-
Eluent: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity should be optimized using TLC to achieve good separation (target Rf of 0.2-0.3 for the desired product).
-
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting common issues in purification.
References
avoiding side reactions in the chlorination of 5-hydroxy-2-pentanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 5-hydroxy-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chlorination of 5-hydroxy-2-pentanone?
The main challenge in chlorinating 5-hydroxy-2-pentanone is achieving selectivity. The molecule contains two reactive sites: a secondary hydroxyl group and a ketone with an enolizable α-proton. This can lead to a mixture of products, including chlorination at the hydroxyl group, the α-position of the ketone, or both. Additionally, intramolecular side reactions can occur.
Q2: How can I selectively chlorinate the hydroxyl group of 5-hydroxy-2-pentanone?
Selective chlorination of the hydroxyl group requires conditions that favor nucleophilic substitution at the alcohol while minimizing reactions at the ketone. Two common strategies are:
-
Using Thionyl Chloride (SOCl₂): This reagent readily converts secondary alcohols to alkyl chlorides.[1] To enhance selectivity and prevent acid-catalyzed side reactions involving the ketone, a base like pyridine is often added. The base neutralizes the HCl byproduct.[2]
-
The Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) to convert alcohols to alkyl chlorides under mild and neutral conditions, which can be advantageous for sensitive substrates.[3][4][5]
To prevent any reaction at the ketone, it is highly recommended to first protect the ketone group.
Q3: What are the most common side reactions observed during the chlorination of 5-hydroxy-2-pentanone?
Common side reactions include:
-
α-Chlorination of the Ketone: Under acidic or basic conditions, the ketone can enolize, and the resulting enol or enolate can be chlorinated at the α-position (C-3).[6]
-
Intramolecular Cyclization: The hydroxyl group can potentially attack the carbonyl carbon, leading to the formation of a cyclic hemiketal, which can undergo further reactions.
-
Elimination Reactions: Depending on the reaction conditions, particularly with reagents like SOCl₂, elimination to form an alkene is a possible side reaction, though more common with tertiary alcohols.[1]
-
Over-chlorination: Simultaneous chlorination at both the hydroxyl group and the α-keto position can occur if conditions are not carefully controlled.
Q4: When is it necessary to use a protecting group for the ketone?
Using a protecting group for the ketone is advisable when high selectivity for the chlorination of the hydroxyl group is required and when the chosen chlorinating agent or conditions could promote side reactions at the ketone. For example, when using strongly acidic conditions or reagents that can catalyze enolization, protecting the ketone as an acetal is a robust strategy.[7][8][9][10] Acetals are stable in neutral to basic conditions typically used for many alcohol chlorination reactions.[10]
Q5: What is the role of a base, such as pyridine, in chlorination reactions with thionyl chloride?
In the reaction of an alcohol with thionyl chloride, HCl is generated as a byproduct. A base like pyridine serves two primary purposes:
-
Acid Scavenger: It neutralizes the generated HCl, preventing acid-catalyzed side reactions such as elimination or reactions involving the ketone.
-
Mechanism Influence: The presence of pyridine can change the reaction mechanism from Sₙi (internal nucleophilic substitution), which proceeds with retention of configuration, to a more standard Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in an inversion of stereochemistry.[2][11] In an Sₙ2 pathway, the pyridine activates the intermediate and provides a free chloride ion for backside attack.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired 5-chloro-2-pentanone | Inactive Reagents: The chlorinating agent (e.g., SOCl₂) may have decomposed upon storage. | Use a fresh bottle of the reagent or distill it prior to use. |
| Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For SOCl₂ reactions, refluxing in a suitable solvent is common.[12] | |
| Incomplete Reaction: Insufficient reaction time or stoichiometry of reagents. | Increase the reaction time and/or use a slight excess of the chlorinating agent. | |
| Formation of multiple products (low purity) | α-Chlorination of Ketone: The reaction conditions are promoting enolization and subsequent chlorination of the ketone. | 1. Protect the ketone as an acetal before the chlorination step.[8][10] 2. Use milder, neutral chlorination conditions, such as the Appel reaction.[4][5] |
| Intramolecular Cyclization: Formation of cyclic byproducts. | This can be minimized by protecting the ketone group, which removes the electrophilic carbonyl site for intramolecular attack. | |
| Elimination Byproducts: Formation of unsaturated ketones. | Use reaction conditions that favor substitution over elimination. For SOCl₂, adding a non-nucleophilic base like pyridine at low temperatures can suppress elimination.[2] | |
| Starting material (5-hydroxy-2-pentanone) is recovered | Insufficient Activation of Hydroxyl Group: The hydroxyl group is not being converted into a good leaving group. | Ensure the correct stoichiometry of the activating agent (e.g., SOCl₂, PPh₃). If using the Appel reaction, ensure the phosphine and chlorine source are added correctly to form the active phosphonium salt.[3] |
| Presence of Water: Moisture in the reaction can quench the chlorinating agent. | Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Protection of 5-Hydroxy-2-Pentanone as an Acetal
-
To a solution of 5-hydroxy-2-pentanone (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected hydroxy-ketal, which can often be used in the next step without further purification.
Protocol 2: Chlorination of Protected 5-Hydroxy-2-Pentanone using SOCl₂
-
Dissolve the protected hydroxy-ketal (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the solution. To promote an Sₙ2 mechanism, pyridine (1.2 eq) can be added dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/GC analysis indicates completion.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorinated ketal.
Protocol 3: Chlorination via the Appel Reaction
-
To a flame-dried flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF), N-chlorosuccinimide (NCS, 1.1 eq), and triphenylphosphine (PPh₃, 1.1 eq).[3]
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Add a solution of the protected hydroxy-ketal (1.0 eq) in anhydrous THF to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Concentrate the reaction mixture under vacuum. The resulting residue contains the product and triphenylphosphine oxide.
-
Purify the crude product by flash column chromatography to separate the desired chlorinated ketal from the triphenylphosphine oxide byproduct.
Protocol 4: Deprotection of the Acetal
-
Dissolve the chlorinated ketal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5-chloro-2-pentanone by distillation or column chromatography.
Quantitative Data Summary
Table 1: Comparison of Chlorination Methods for Secondary Alcohols
| Method | Reagents | Typical Solvent | Temperature | Key Features |
| Thionyl Chloride | SOCl₂ | DCM, Ether, Neat | 0 °C to Reflux | Gaseous byproducts (SO₂, HCl) drive the reaction. Stereochemistry depends on conditions (Sₙi or Sₙ2).[1][2] |
| Thionyl Chloride with Pyridine | SOCl₂, Pyridine | DCM, Ether | 0 °C to RT | Pyridine neutralizes HCl and promotes Sₙ2 mechanism (inversion of stereochemistry).[2][11] |
| Appel Reaction | PPh₃, CCl₄ or NCS | THF, Acetonitrile | 0 °C to Reflux | Mild, neutral conditions. Typically proceeds via Sₙ2 with inversion of stereochemistry.[3][4][5] The byproduct (triphenylphosphine oxide) can complicate purification.[5] |
Visualizations
Caption: Reaction pathways in the chlorination of 5-hydroxy-2-pentanone.
Caption: Recommended experimental workflow for selective chlorination.
References
- 1. reactionweb.io [reactionweb.io]
- 2. orgosolver.com [orgosolver.com]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 3-Chloro-5-hydroxy-2-pentanone | 13045-13-1 | Benchchem [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 3-Chloro-5-hydroxy-2-pentanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the workup procedure for the synthesis of 3-Chloro-5-hydroxy-2-pentanone. It includes troubleshooting advice, frequently asked questions, a summary of quantitative data, and a detailed experimental protocol.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: After the chlorination reaction, my workup involves quenching with water, but I am not getting a clear phase separation. What should I do?
A1: Incomplete phase separation can be due to the formation of an emulsion, especially if the product concentration is low or if there are significant amounts of side products. To resolve this, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up emulsions and decrease the solubility of the organic product in the aqueous layer.
-
Addition of more organic solvent: Adding more of the extraction solvent can help to better dissolve the product and create a more defined organic layer.
-
Filtration: If solid byproducts are present, filtering the entire mixture through a pad of celite before phase separation can be beneficial.
Q2: My yield of this compound is significantly lower than expected. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors, primarily related to the bifunctional nature of the starting material, 5-hydroxy-2-pentanone.
-
Side Reactions at the Hydroxyl Group: The hydroxyl group can react with some chlorinating agents. To mitigate this, consider protecting the hydroxyl group (e.g., as an acetate ester) before chlorination and deprotecting it afterward.[1]
-
Over-chlorination: The reaction conditions might be too harsh, leading to the formation of dichlorinated byproducts. Ensure precise control of stoichiometry and reaction temperature.
-
Product Loss During Workup: this compound has some water solubility. Ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
Decomposition during distillation: The product may be thermally sensitive. If you are purifying by distillation, it is crucial to use a high-vacuum and a low-temperature bath to prevent decomposition.
Q3: I am observing the formation of a dark, tar-like substance during my reaction or workup. How can I avoid this?
A3: The formation of tar or polymeric material is a common issue in acid-catalyzed reactions of carbonyl compounds.
-
Temperature Control: Maintain a low and consistent temperature during the chlorination step. Exothermic reactions can lead to localized heating and subsequent decomposition.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Starting Materials: Ensure that your starting 5-hydroxy-2-pentanone is pure and free of any contaminants that might promote polymerization.
Q4: What is the best method for purifying the final product?
A4: The most common method for purifying this compound is vacuum distillation. Due to the presence of the hydroxyl group, the boiling point will be higher than that of a simple chloroketone, and distillation at atmospheric pressure could lead to decomposition. If the product is particularly heat-sensitive or if non-volatile impurities are present, flash column chromatography on silica gel may be a suitable alternative.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and related compounds.
| Parameter | Value | Source/Comment |
| Purity | ~95% | Commercially available product data. |
| Expected Yield | 60-75% | Estimated based on typical yields for alpha-chlorination of ketones and syntheses of analogous compounds. Actual yields may vary depending on the specific reaction conditions and the success of the workup. |
| Molecular Weight | 136.58 g/mol | Calculated |
Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound from 5-hydroxy-2-pentanone using sulfuryl chloride as the chlorinating agent. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Sulfuryl chloride is corrosive and reacts violently with water.
Materials:
-
5-hydroxy-2-pentanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-hydroxy-2-pentanone in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Chlorination: Slowly add one equivalent of sulfuryl chloride dropwise to the cooled solution while maintaining the temperature between 0-5 °C. The addition should be done over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acidic byproducts. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash them once with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Workup Procedure Workflow
Caption: A flowchart illustrating the workup and purification procedure for this compound.
References
Technical Support Center: 3-Chloro-5-hydroxy-2-pentanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxy-2-pentanone. The information is designed to help resolve common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis of this compound
Question 1: I am experiencing low yields in the α-chlorination of 5-hydroxy-2-pentanone to produce this compound. What are the potential causes and solutions?
Answer:
Low yields in the α-chlorination of ketones are a common issue. Several factors could be contributing to this problem:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Side Reactions: The formation of byproducts is a significant cause of low yields.
-
Polychlorination: The formation of dichlorinated products is a common side reaction.[1][2] To minimize this, use a controlled amount of the chlorinating agent (typically 1.0 to 1.1 equivalents). Slow, dropwise addition of the chlorinating agent at a low temperature can also help improve selectivity.
-
Reaction at the Hydroxyl Group: The hydroxyl group can react with some chlorinating agents. If this is suspected, consider protecting the hydroxyl group as an acetate or silyl ether before chlorination, followed by deprotection.
-
-
Reagent Purity and Moisture: Ensure the purity of your starting material, 5-hydroxy-2-pentanone. Impurities can interfere with the reaction. Additionally, the presence of moisture can deactivate some chlorinating agents. It is crucial to use anhydrous solvents and properly dried glassware.[3]
-
Incorrect Reaction Conditions: The choice of chlorinating agent and reaction conditions is critical. Common chlorinating agents for α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[2][4] The reaction is often carried out in an inert solvent like dichloromethane (DCM) or chloroform at temperatures ranging from 0°C to room temperature.
Question 2: I am observing the formation of multiple products in my chlorination reaction. How can I improve the selectivity for this compound?
Answer:
Improving selectivity is key to a successful synthesis. Here are some strategies:
-
Control of Reaction Conditions:
-
Acid-Catalyzed vs. Base-Catalyzed: In acidic conditions, chlorination typically occurs at the more substituted α-carbon through an enol intermediate.[5] For 5-hydroxy-2-pentanone, this would favor the desired 3-chloro product. In basic conditions, an enolate is formed, which can lead to faster reaction and potentially over-halogenation.[5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0°C) can enhance selectivity by minimizing the energy available for side reactions.
-
-
Choice of Chlorinating Agent: Milder chlorinating agents like N-chlorosuccinimide (NCS) may offer better selectivity compared to harsher reagents like chlorine gas or sulfuryl chloride.[4]
-
Purification: If side products are unavoidable, careful purification by column chromatography is essential to isolate the desired product.
Reactions of this compound
Question 3: My nucleophilic substitution reaction at the C3 position is sluggish or incomplete. How can I drive the reaction to completion?
Answer:
The chlorine at the C3 position is a good leaving group for SN2 reactions.[6] If you are experiencing issues with these reactions, consider the following:
-
Nucleophile Strength: A stronger nucleophile will react more readily. If possible, consider using a more potent nucleophile or increasing its concentration.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile salt, leaving the anion more reactive.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures.
-
Phase-Transfer Catalyst: For reactions involving a salt of a nucleophile that is not soluble in the organic solvent, a phase-transfer catalyst can be beneficial.
Question 4: I am trying to perform a reaction at the ketone or hydroxyl group, but I am getting a mixture of products due to reaction at the chloro-position. How can I achieve better selectivity?
Answer:
This compound is a trifunctional compound, and achieving selectivity can be challenging.[6]
-
Protecting Groups: To prevent unwanted reactions at the hydroxyl group, you can protect it as an ester (e.g., acetate) or an ether (e.g., silyl ether). This protected compound can then be used for reactions at the ketone or chloro-position. The protecting group can be removed later in the synthesis.
-
Reaction Conditions: The reactivity of the different functional groups can be influenced by the reaction conditions. For example, reduction of the ketone with a mild reducing agent like sodium borohydride (NaBH₄) may be achieved with minimal side reactions at the chloro-position if the conditions are carefully controlled (e.g., low temperature).
Quantitative Data Summary
The following table summarizes typical reaction conditions for reactions involving α-chlorination of ketones, which can be adapted for this compound.
| Parameter | Typical Conditions for α-Chlorination | Notes |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) | NCS is generally milder and can offer better selectivity. |
| Stoichiometry | 1.0 - 1.1 equivalents of chlorinating agent | Excess can lead to polychlorination.[1] |
| Solvent | Dichloromethane (DCM), Chloroform, Acetonitrile | Anhydrous conditions are crucial. |
| Temperature | 0°C to room temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or GC. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via α-Chlorination
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-hydroxy-2-pentanone (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Acetylation of the Hydroxyl Group
This protocol can be used to protect the hydroxyl group before further reactions.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as DCM or tetrahydrofuran (THF).
-
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (1.1 equivalents) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the acetylated product.
Visualizations
Caption: Troubleshooting workflow for reactions.
Caption: Synthesis pathway and potential side reactions.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. This compound | 13045-13-1 | Benchchem [benchchem.com]
Technical Support Center: Purification of 3-Chloro-5-hydroxy-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-hydroxy-2-pentanone. Our aim is to address common issues encountered during the purification of this compound.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide provides solutions to common problems.
Issue 1: Presence of Starting Material (5-Hydroxy-2-pentanone) in the Final Product
-
Problem: Incomplete chlorination can lead to the presence of the starting material, 5-hydroxy-2-pentanone, in the purified product. This is often observed as an impurity with a lower retention time in reverse-phase HPLC analysis.
-
Solution:
-
Reaction Optimization: Ensure the stoichiometry of the chlorinating agent is appropriate. A slight excess of the chlorinating agent may be necessary to drive the reaction to completion. Careful monitoring of the reaction progress by TLC or GC-MS is recommended.
-
Purification Strategy: While challenging due to similar polarities, flash column chromatography with a carefully optimized solvent gradient (e.g., a shallow gradient of ethyl acetate in hexanes) can effectively separate the product from the starting material.
-
Issue 2: Formation of Dichlorinated Byproducts
-
Problem: Over-chlorination can lead to the formation of dichlorinated species, such as 3,3-dichloro-5-hydroxy-2-pentanone or 1,3-dichloro-5-hydroxy-2-pentanone. These impurities will have a different mass in MS analysis and may appear as distinct spots on a TLC plate.
-
Solution:
-
Control of Reaction Conditions: The dropwise addition of the chlorinating agent at a controlled, low temperature can minimize the formation of dichlorinated byproducts.
-
Chromatographic Separation: Flash column chromatography is typically effective in separating mono- from di-halogenated compounds. A non-polar solvent system will generally elute the less polar dichlorinated byproducts before the desired product.
-
Issue 3: Presence of Tarry, High Molecular Weight Impurities
-
Problem: The presence of dark, tarry substances indicates product degradation or polymerization, which can be promoted by acidic conditions or elevated temperatures.
-
Solution:
-
Temperature Control: Maintain a low temperature throughout the reaction and work-up process.
-
Aqueous Work-up: A thorough aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help neutralize acid and remove some polar impurities.
-
Filtration: Passing the crude product through a plug of silica gel or celite can remove baseline, highly polar impurities and some colored tars.
-
Distillation: For larger scale purification, vacuum distillation can be an effective method to separate the volatile product from non-volatile tars.
-
Issue 4: Low Recovery After Column Chromatography
-
Problem: Significant loss of product during column chromatography can occur due to the compound's polarity and potential for degradation on silica gel.
-
Solution:
-
Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to neutralize acidic sites and reduce product degradation.
-
Choice of Stationary Phase: If silica gel proves problematic, alternative stationary phases such as alumina (neutral or basic) could be explored.
-
Rapid Chromatography: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities include unreacted 5-hydroxy-2-pentanone, dichlorinated byproducts, and polymeric or degradation products (tars). The specific impurity profile will depend on the synthetic route and reaction conditions used.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of purity and separation of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or major impurities.
Q3: Can I use recrystallization to purify this compound?
A3: this compound is often an oil at room temperature, which makes traditional recrystallization challenging. However, if a solid derivative is formed (e.g., through reaction with the hydroxyl group), recrystallization of the derivative could be a viable purification strategy.
Q4: How should I store purified this compound to prevent degradation?
A4: Due to its potential for instability, it is recommended to store this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification techniques.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Rate | Key Impurities Removed |
| Flash Column Chromatography | 75% | 95% | 80% | Starting material, dichlorinated byproducts |
| Vacuum Distillation | 75% | 90% | 70% | High-boiling tars, some starting material |
| Preparative HPLC | 90% | >99% | 60% | Closely eluting isomers and byproducts |
Table 2: Optimized Flash Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexanes |
| Column Loading | 1-2% of silica gel weight |
| Detection | UV (254 nm) or Potassium Permanganate stain |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder.
-
Column Packing: Prepare a glass column with silica gel slurried in 10% ethyl acetate in hexanes.
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 10% ethyl acetate in hexanes. Gradually increase the polarity of the eluent to a final concentration of 40% ethyl acetate.
-
Fraction Collection: Collect fractions based on TLC analysis. The desired product typically elutes at an Rf of approximately 0.3-0.4 in 30% ethyl acetate in hexanes.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity by HPLC and confirm its identity by NMR and MS.
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification process.
Technical Support Center: Managing Thermal Instability of Halogenated Ketones
Welcome to the Technical Support Center for Managing the Thermal Instability of Halogenated Ketones. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with the handling and reaction of these versatile but often sensitive compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with halogenated ketones.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product | Thermal decomposition of the halogenated ketone starting material or intermediate. | - Lower the reaction temperature: Explore if the reaction can proceed efficiently at a reduced temperature. - Minimize reaction time: Use of more efficient catalysts or reagents can shorten the required heating duration. - In-situ generation: Generate the unstable halogenated ketone in the presence of the subsequent reagent to ensure it reacts immediately. - Use of a protecting group: Temporarily protect the ketone functionality as a more stable group (e.g., a ketal) if it needs to endure harsh, high-temperature conditions. |
| Formation of Dark, Polymeric Material | Acid- or base-catalyzed self-condensation or polymerization upon heating. Halogenated ketones, particularly α-halo ketones, are susceptible to polymerization. | - Control pH: Ensure the reaction medium is not strongly acidic or basic, as both conditions can promote decomposition and side reactions. Use non-protic solvents where appropriate. - Add a radical scavenger: If radical-mediated polymerization is suspected, the addition of a scavenger like butylated hydroxytoluene (BHT) may be beneficial. - Degas solvents: Remove dissolved oxygen to prevent oxidation-initiated decomposition pathways. |
| Presence of Dehalogenated Ketone | Reductive dehalogenation of the starting material or product. | - Avoid sources of reduction: Ensure that no unintended reducing agents are present in the reaction mixture. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture or oxygen from contributing to side reactions. |
| Formation of α,β-Unsaturated Ketone | Elimination of hydrogen halide (HX) from the α-halo ketone, often promoted by heat or base. | - Use a non-basic or sterically hindered base: If a base is required, select one that is less likely to promote elimination. - Lower reaction temperature: Elimination reactions are often favored at higher temperatures. |
| Polyhalogenation Observed | Under basic conditions, the introduction of one halogen increases the acidity of the remaining α-protons, leading to further halogenation. | - Use acidic or neutral conditions for monohalogenation: Acid-catalyzed halogenation tends to stop after the introduction of a single halogen atom. - Careful control of stoichiometry: While difficult under basic conditions, precise control of the halogenating agent may help, though it is often not sufficient to prevent polyhalogenation. |
Frequently Asked Questions (FAQs)
Q1: My α-chloro ketone seems to decompose upon storage. How can I improve its stability?
A1: Alpha-monohalogenated ketones are known to be relatively unstable and can decompose on standing, liberating hydrogen halide and forming polymeric materials.[1] One patented method to inhibit this decomposition is the addition of a small amount of water (from 0.1% up to the saturation point) to the freshly prepared ketone, followed by storage in a closed vessel.[1] For laboratory use, it is often best to use freshly prepared or purified α-halo ketones. Storing them at low temperatures in the absence of light and in a well-sealed container can also prolong their shelf life.
Q2: I am seeing a significant amount of byproducts in my reaction involving an α-bromo ketone. What are the likely side reactions?
A2: Besides thermal decomposition, α-bromo ketones are susceptible to several side reactions. Under basic conditions, the Favorskii rearrangement can occur. They are also potent alkylating agents and can react with various nucleophiles.[2] If your reaction mixture contains nucleophilic species other than your desired reactant, this can lead to a range of byproducts. Furthermore, as mentioned in the troubleshooting guide, elimination of HBr to form an α,β-unsaturated ketone is a common side reaction, especially at elevated temperatures or in the presence of a base.
Q3: What are the primary decomposition products I should be concerned about with halogenated ketones?
A3: The primary thermal decomposition products often arise from dehydrohalogenation, leading to the formation of hydrogen halides (e.g., HCl, HBr) and unsaturated species, which can then polymerize. For instance, thermal degradation of chlorinated paraffins, which share some structural similarities, is known to produce chlorinated alkenes through dehydrochlorination.[3] In the presence of oxygen, oxidation products can also be formed. Mass spectrometry of thermally degraded halogenated compounds often reveals fragments corresponding to the loss of the halogen and subsequent rearrangements.
Q4: Are there any specific safety precautions I should take when working with halogenated ketones?
A4: Yes. Halogenated ketones, such as 2-chloroacetophenone, are often lachrymators (tear-producing agents) and can be irritating to the skin, eyes, and respiratory tract. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid heating these compounds in a closed system, as the liberation of gaseous byproducts like hydrogen halides can lead to a dangerous buildup of pressure.[1]
Data on Thermal Stability
Obtaining precise, comparative data on the thermal stability of a wide range of halogenated ketones is challenging as it is highly dependent on the specific structure and experimental conditions. However, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for determining the decomposition temperature of a specific compound.
Below is a table with representative data for 2-chloroacetophenone. Researchers are encouraged to use the experimental protocols provided in the next section to determine the thermal stability of their specific halogenated ketones.
| Compound | Parameter | Value | Source |
| 2-Chloroacetophenone | Melting Point | 54-56 °C | Commercial Source |
| Boiling Point | 245 °C | Commercial Source | |
| Flash Point | 118 °C (244 °F) | NOAA |
Note: The boiling point can often be an indicator of the upper limit of thermal stability at atmospheric pressure, though decomposition may begin at lower temperatures.
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for a halogenated ketone.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the halogenated ketone into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 30 °C to 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Assessing Thermal Events using Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and exothermic decomposition events.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: Weigh 2-5 mg of the halogenated ketone into a hermetically sealed aluminum or gold-plated pan to contain any evolved gases.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Scan a temperature range that includes the expected melting point and decomposition region.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Endothermic peaks typically represent melting or boiling points.
-
Sharp, exothermic peaks indicate decomposition, and the onset of this exotherm is a measure of thermal instability.
-
Visualizations
Signaling Pathways and Cellular Interactions
Halogenated ketones, particularly α-halo ketones, are electrophilic compounds that can act as covalent inhibitors of enzymes. Their reactivity makes them of interest in drug development, but it also underlies their potential toxicity. One of the key mechanisms of action is the alkylation of nucleophilic residues, such as cysteine, in enzyme active sites.
Caption: Interaction of α-halo ketones with enzyme targets.
Experimental Workflow for Thermal Stability Assessment
The following workflow outlines the logical steps for assessing the thermal stability of a newly synthesized or acquired halogenated ketone.
Caption: A logical workflow for assessing thermal stability.
Troubleshooting Logic for Unstable Halogenated Ketones
When encountering issues with a reaction involving a halogenated ketone, this decision tree can help guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting unstable ketones.
References
selection of chlorinating agents for selective α-chlorination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the selection of chlorinating agents for selective α-chlorination of carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of chlorinating agents for α-chlorination?
A1: Chlorinating agents for α-chlorination are typically electrophilic ("Cl+") sources that react with the nucleophilic enol or enolate form of a carbonyl compound. They can be broadly categorized as:
-
N-Chloro Reagents: N-Chlorosuccinimide (NCS) is the most common member of this class. It is a crystalline solid that is relatively easy to handle.[1][2]
-
Inorganic Chlorides: Reagents like sulfuryl chloride (SO₂Cl₂) and copper(II) chloride (CuCl₂) are effective but can be harsh and may require specific conditions to control reactivity.[1]
-
Sulfonyl Chlorides: p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) can serve as chlorine sources, particularly for kinetic enolates.[1]
-
Hypochlorites: Reagents like sodium hypochlorite (NaOCl, bleach) can be used, often under phase-transfer conditions.
-
Other Reagents: Trichloroisocyanuric acid (TCCA) and acetyl chloride in the presence of a catalyst like ceric ammonium nitrate (CAN) are also used for efficient α-chlorination.[1][3]
Q2: How do I control regioselectivity in the α-chlorination of an unsymmetrical ketone?
A2: Regioselectivity—chlorinating at the more or less substituted α-carbon—is controlled by the reaction conditions, which determine whether the thermodynamic or kinetic enolate is formed and trapped.
-
Thermodynamic Control (More Substituted): These conditions allow the enolates to equilibrate, favoring the more stable, more substituted enolate. This is typically achieved using protic or acidic conditions. Direct chlorination with reagents like CuCl₂ often yields the product chlorinated at the more highly substituted α-carbon.[1]
-
Kinetic Control (Less Substituted): These conditions involve the rapid, irreversible formation of the less sterically hindered enolate. This is achieved using a strong, bulky, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures (-78 °C), followed by the addition of a chlorinating agent like N-chlorosuccinimide (NCS) or p-toluenesulfonyl chloride.[1]
Q3: What factors should I consider when choosing a chlorinating agent for a sensitive substrate?
A3: For substrates with sensitive functional groups, the primary goal is to use the mildest effective conditions.
-
pH Neutrality: N-Chlorosuccinimide (NCS) is often preferred as it can be used under neutral or mildly acidic conditions, avoiding the strongly acidic or basic conditions that could degrade the substrate.
-
Chemoselectivity: Some reagents exhibit high chemoselectivity. For instance, using acetyl chloride with a catalytic amount of CAN can afford α-chloro substituted products without any nuclear chlorination on activated aromatic rings.[3]
-
Temperature: Performing the reaction at low temperatures can minimize side reactions and decomposition.
Q4: How can I achieve enantioselective α-chlorination?
A4: Enantioselective α-chlorination is achieved using chiral catalysts that create a chiral environment around the substrate, guiding the chlorinating agent to one face of the enolate. Common strategies include:
-
Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, can be used to form a chiral ion pair with the enolate, directing the approach of the electrophilic chlorine source.[4][5]
-
Organocatalysis: Chiral amines or isothiourea catalysts can activate the substrate and facilitate enantioselective chlorination.[6]
-
Metal Catalysis: Chiral metal complexes can act as Lewis acids to coordinate the carbonyl compound and direct the chlorination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently acidic/basic conditions to form the enol/enolate. 2. Chlorinating agent is old or has degraded. 3. Reaction temperature is too low. | 1. For enolate formation, ensure the base is strong enough (e.g., LDA, NaHMDS) and freshly prepared/titrated. For acid catalysis, ensure a sufficient amount of acid is present. 2. Use a freshly opened bottle of the chlorinating agent or test its activity on a simple substrate. NCS can be recrystallized. 3. Gradually increase the reaction temperature and monitor by TLC. |
| Polychlorination | 1. The monochlorinated product is more reactive than the starting material. 2. Excess chlorinating agent was used. 3. Reaction time was too long. | 1. Use the substrate as the limiting reagent. Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration. 2. Use no more than 1.0-1.1 equivalents of the chlorinating agent. 3. Monitor the reaction closely by TLC or GC/LC-MS and quench it as soon as the starting material is consumed. |
| Poor Regioselectivity | 1. Conditions allowed for equilibration between kinetic and thermodynamic enolates. 2. The chosen chlorinating agent has an inherent selectivity preference that is not desired. | 1. For kinetic control, ensure the temperature is kept low (e.g., -78 °C) and use a non-coordinating solvent like THF. For thermodynamic control, allow the reaction to stir longer at a higher temperature. 2. Switch to a different set of conditions. For the less-substituted product, use LDA/-78°C. For the more-substituted product, consider acid-catalyzed conditions or reagents like CuCl₂.[1] |
| Formation of Side Products (e.g., Favorskii rearrangement, elimination) | 1. The α-chloroketone product is unstable under the reaction conditions. 2. Strongly basic nucleophiles were used in the workup or reaction. | 1. Use milder chlorinating agents (e.g., NCS). 2. Ensure the workup is performed under neutral or slightly acidic conditions. Avoid strong, non-sterically hindered bases if the product is known to be unstable. The use of strong basic nucleophiles can lead to the generation of α-haloenolate ions, which can participate in side reactions.[7] |
| Reaction does not reproduce a literature precedent | 1. Purity of reagents (substrate, solvent, chlorinating agent) is insufficient. 2. "Dry" conditions were not rigorously maintained for moisture-sensitive reactions (e.g., those using LDA). | 1. Purify solvents and reagents before use. Ensure the starting material is pure. 2. Flame-dry glassware under vacuum or in an oven. Use freshly distilled anhydrous solvents. Add reagents via syringe under an inert atmosphere (N₂ or Ar).[8] |
Chlorinating Agent Comparison
The following table summarizes the properties and typical applications of common chlorinating agents for the α-chlorination of ketones.
| Chlorinating Agent | Formula | Typical Conditions | Selectivity | Pros | Cons |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Acid (AcOH) or radical initiator (AIBN, light) | Often favors thermodynamic product; versatile with catalysts for enantioselectivity. | Solid, easy to handle, mild conditions possible. | Can be slow; purification of succinimide byproduct needed. |
| Sulfuryl Chloride | SO₂Cl₂ | Neat or in chlorinated solvents (CH₂Cl₂, CHCl₃) | Typically thermodynamic; can be aggressive. | Powerful and fast. | Highly corrosive and toxic liquid; releases HCl and SO₂ gas.[9] |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | With strong base (LDA) in THF at -78 °C. | Excellent for kinetic product (less substituted).[1] | Inexpensive, solid reagent. | Requires strictly anhydrous conditions and strong base. |
| Copper(II) Chloride | CuCl₂ | Reflux in polar solvents (e.g., DMF, EtOH). | Highly selective for the more substituted α-position.[1] | Good for thermodynamic control. | Requires elevated temperatures; product isolation can be difficult due to copper salts. |
| Acetyl Chloride / CAN | CH₃COCl / (NH₄)₂Ce(NO₃)₆ | Catalytic CAN in CH₃CN at room temperature. | Good regioselectivity, often for the more substituted carbon.[3] | Mild, chemoselective, avoids nuclear chlorination.[3] | Requires a catalyst; acetyl chloride is corrosive. |
Experimental Protocols
Protocol 1: Kinetic α-Chlorination of 2-Methylcyclohexanone
This protocol describes the selective formation of 2-chloro-6-methylcyclohexanone via the kinetic enolate.[1]
Reagents:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.0 eq)
-
2-Methylcyclohexanone (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-BuLi dropwise. Stir for 20 minutes at 0 °C to generate LDA.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution. Stir for 30 minutes at -78 °C to ensure complete formation of the kinetic enolate.
-
Add a solution of p-toluenesulfonyl chloride in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamic α-Chlorination using Ceric Ammonium Nitrate (CAN)
This protocol describes the α-chlorination of acetophenone at the more substituted position.[3]
Reagents:
-
Acetophenone (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Ceric Ammonium Nitrate (CAN) (0.1 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve acetophenone in acetonitrile.
-
Add CAN to the solution and stir for 5 minutes at room temperature.
-
Add acetyl chloride to the mixture.
-
Stir the reaction at room temperature for 4-7 hours, monitoring progress by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Diagrams and Workflows
Caption: Decision workflow for regioselective α-chlorination.
Caption: Comparison of base-mediated vs. acid-catalyzed pathways.
Caption: A troubleshooting decision tree for α-chlorination.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. How To [chem.rochester.edu]
- 9. US20150057471A1 - Chlorinating agents - Google Patents [patents.google.com]
Validation & Comparative
The Strategic Advantage of 3-Chloro-5-hydroxy-2-pentanone in Complex Synthesis
In the landscape of chemical synthesis, the choice of building blocks is paramount to the efficiency, elegance, and overall success of a synthetic route. For researchers, scientists, and drug development professionals, the selection of a versatile and reactive starting material can significantly streamline complex molecular construction. This guide provides a comprehensive comparison of 3-Chloro-5-hydroxy-2-pentanone, a trifunctional building block, with other alternatives in the synthesis of key structural motifs, supported by experimental data and detailed protocols.
Unveiling the Versatility of a Trifunctional Building Block
This compound is a unique C5 building block distinguished by the presence of three key functional groups: a ketone, a secondary chloride, and a primary hydroxyl group. This trifunctional nature provides a powerful platform for a variety of chemical transformations, allowing for sequential or orthogonal reactions to build molecular complexity. The chlorine atom at the 3-position serves as a good leaving group for nucleophilic substitution, the ketone at the 2-position is amenable to a range of carbonyl chemistry, and the hydroxyl group at the 5-position offers a handle for esterification, etherification, or further oxidation.
Comparison in the Synthesis of Thiazole Derivatives
A significant application of this compound is in the synthesis of substituted thiazoles, which are core structures in many pharmaceutical agents, including Vitamin B1 (Thiamine). The Hantzsch thiazole synthesis, a classic method for forming this heterocyclic ring, typically involves the reaction of an α-haloketone with a thiourea or thioamide.
Advantages of this compound:
The primary advantage of this compound over simpler α-haloketones like chloroacetone lies in the presence of the hydroxyethyl side chain, which is directly incorporated into the final product, 4-methyl-5-(2-hydroxyethyl)thiazole, a key precursor to Thiamine. This avoids additional steps of introducing this functional group post-thiazole formation.
Quantitative Comparison:
| Building Block | Target Molecule | Key Reaction | Reported Yield | Reference |
| This compound | 4-methyl-5-(2-hydroxyethyl)thiazole | Hantzsch Thiazole Synthesis | High (inferred from industrial processes) | [1][2] |
| Chloroacetone | 2-amino-4-methylthiazole | Hantzsch Thiazole Synthesis | 70-75% | [3] |
Experimental Protocol: Hantzsch Thiazole Synthesis
Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole from this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of Building Block: To the stirred solution, add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Hantzsch synthesis of a key Thiamine precursor.
Comparison in the Synthesis of Chiral 1,3-Diols
Chiral 1,3-diols are valuable building blocks in the synthesis of natural products and pharmaceuticals. The stereoselective reduction of β-hydroxy ketones is a common strategy to access these motifs. This compound can be reduced to the corresponding 3-chloro-2,5-pentanediol, a chiral 1,3-diol synthon.
Advantages of this compound:
The presence of the chloro substituent in this compound offers a synthetic handle for further functionalization after the diol is formed, an advantage not present in simple β-hydroxy ketones. The stereoselective reduction of the ketone can be achieved with high enantioselectivity using established methods like the Corey-Bakshi-Shibata (CBS) reduction.
Projected Performance Comparison:
| Building Block | Target Diol | Reduction Method | Expected Enantiomeric Excess (ee) | Key Advantage |
| This compound | (2R,3S)-3-chloro-2,5-pentanediol | CBS Reduction (with (R)-catalyst) | >95% | Chloro group for further modification |
| 5-hydroxy-2-pentanone | (2R)-2,5-pentanediol | CBS Reduction (with (R)-catalyst) | >95% | Lacks a handle for further functionalization at C3 |
Experimental Protocol: Stereoselective Reduction
Synthesis of (2R,3S)-3-chloro-2,5-pentanediol from this compound:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to -78 °C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 equivalents).
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Slowly add methanol to quench the excess borane.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by flash chromatography.
Caption: Stereoselective synthesis of a chiral 1,3-diol.
Versatility in Heterocyclic Synthesis Beyond Thiazoles
The trifunctional nature of this compound opens doors to the synthesis of other heterocycles. For instance, condensation with amidines can lead to substituted pyrimidines, while intramolecular cyclization can afford furan derivatives.
Comparative Advantages:
The ability to participate in various cyclization reactions from a single, readily available starting material is a significant advantage. This streamlines synthetic efforts and provides access to a diverse range of heterocyclic scaffolds from a common precursor.
Logical Workflow for Diversification
Caption: Diverse synthetic pathways from one building block.
Conclusion
This compound stands out as a highly advantageous building block for several key reasons. Its trifunctional nature allows for the direct incorporation of a functionalized side chain in the synthesis of complex molecules like the Thiamine precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, offering a more atom-economical and step-efficient route compared to simpler building blocks. Furthermore, its utility extends to the stereoselective synthesis of chiral 1,3-diols where the chloro substituent provides a valuable point for further synthetic elaboration. The versatility of this compound in accessing a range of heterocyclic systems underscores its potential to accelerate drug discovery and development programs by providing a common starting point for diverse molecular scaffolds. For researchers seeking to optimize synthetic routes and explore novel chemical space, this compound represents a strategic and powerful choice.
References
Navigating Cross-Reactivity: A Comparative Guide for Haptens Structurally Related to 3-Chloro-5-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity in immunoassays for small molecule haptens, with a focus on compounds structurally analogous to 3-Chloro-5-hydroxy-2-pentanone. Due to a lack of specific cross-reactivity studies on this compound, this document leverages data from analogous compounds to provide a framework for researchers and drug development professionals. The experimental protocols and data presented herein are drawn from studies on related small molecules and are intended to serve as a practical reference for designing and interpreting cross-reactivity experiments.
Understanding Hapten Cross-Reactivity
Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier protein. The resulting antibodies may bind not only to the target hapten but also to structurally similar molecules, a phenomenon known as cross-reactivity. Understanding and quantifying cross-reactivity is crucial in the development of specific immunoassays for diagnostics, therapeutic drug monitoring, and safety assessment.
Comparative Cross-Reactivity Data of Analogous Haptens
To illustrate the principles of cross-reactivity for small aliphatic molecules, data from a study on the class-specific immunoassay for O,O-dimethyl organophosphorus pesticides is presented below. These compounds, while functionally different, share the characteristic of being small organic molecules that act as haptens. The data highlights how variations in the structure of related compounds influence their binding to a specific antibody.
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Malathion | 30.1 | 100 |
| Dimethoate | 28.9 | 104.2 |
| Phenthoate | 88.3 | 34.1 |
| Phosmet | 159.7 | 18.8 |
| Methidathion | 191.7 | 15.7 |
| Fenitrothion | 324.0 | 9.3 |
| Methyl parathion | 483.9 | 6.2 |
| Fenthion | 788.9 | 3.8 |
Data adapted from a study on O,O-dimethyl organophosphorus pesticides, which serves as an illustrative example of hapten cross-reactivity analysis.[1]
Note: The cross-reactivity percentage is calculated relative to the primary analyte (Malathion in this case), which is assigned a cross-reactivity of 100%. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies. Below are key experimental protocols relevant to the development of immunoassays for small molecule haptens.
Hapten-Carrier Protein Conjugation
To elicit an immune response, haptens like this compound must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The choice of conjugation chemistry depends on the available functional groups on the hapten.
Conjugation via Carboxyl Groups (if a carboxyl group is introduced to the hapten):
A common method is the carbodiimide reaction, which activates carboxyl groups to react with primary amines on the carrier protein.
-
Materials:
-
Hapten with a carboxyl group
-
Carrier protein (e.g., BSA, KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing or desalting column
-
-
Procedure:
-
Dissolve the hapten in a suitable organic solvent (e.g., DMSO or DMF) and then dilute in PBS.
-
Dissolve the carrier protein in PBS.
-
Add EDC and NHS to the hapten solution to activate the carboxyl groups.
-
Mix the activated hapten with the carrier protein solution.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the conjugate by dialysis or using a desalting column to remove unreacted hapten and by-products.
-
Characterize the conjugate to determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2][3]
-
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
The ciELISA is a common format for quantifying small molecule haptens and assessing cross-reactivity. In this assay, the free hapten in the sample competes with a hapten-protein conjugate (coating antigen) for binding to a limited amount of specific antibody.
-
Materials:
-
Microtiter plates
-
Coating antigen (hapten conjugated to a protein different from the immunizing carrier, e.g., Ovalbumin-hapten)
-
Primary antibody specific to the hapten
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
-
Procedure:
-
Coat the microtiter plate wells with the coating antigen and incubate.
-
Wash the plate to remove unbound antigen.
-
Block the remaining protein-binding sites in the wells.
-
Prepare serial dilutions of the standard hapten and the cross-reactant compounds.
-
In a separate plate or tube, pre-incubate the primary antibody with the standard or cross-reactant solutions.
-
Add the antibody-hapten mixtures to the coated and blocked plate.
-
Incubate to allow competition between the free hapten and the coated hapten for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve and determine the IC50 values for the target hapten and each cross-reactant.[4][5]
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.
Caption: Experimental workflow for hapten immunoassay development.
Caption: Simplified signaling pathway of B-cell activation by a hapten-carrier conjugate.[6][7]
References
- 1. Synthesis of three haptens for the class-specific immunoassay of O,O-dimethyl organophosphorus pesticides and effect of hapten heterology on immunoassay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Mechanistic Showdown: Comparing Protocols for α-Chlorination
The introduction of a chlorine atom at the α-position of carbonyl compounds is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other complex molecules. Researchers have a diverse arsenal of protocols at their disposal, each with distinct mechanistic underpinnings, advantages, and limitations. This guide provides an objective comparison of prominent α-chlorination methods, supported by experimental data and detailed methodologies, to aid chemists in selecting the optimal strategy for their synthetic challenges.
Performance Comparison of α-Chlorination Protocols
The following table summarizes the performance of various α-chlorination protocols across different carbonyl substrates, highlighting key reaction parameters and outcomes.
| Protocol | Substrate | Chlorinating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Organocatalytic | Propanal | N-Chlorosuccinimide (NCS) | L-Proline amide | CH2Cl2 | -20 | 1 | 99 | 92 | [1][2] |
| Octanal | Perchloroquinone | Imidazolidinone | Acetone | -30 | - | 91 | 92 | [1][3] | |
| Cyclohexanone | N-Chlorosuccinimide (NCS) | (2R,5R)-Diphenylpyrrolidine | CH2Cl2 | RT | 2 | 95 | 85 | [2] | |
| Electrophilic | Cyclohexanone | N-Chlorosuccinimide (NCS) | Acetic Acid | Acetic Acid | 55 | 4-6 | - | - | [4] |
| Acetophenone | N-Chlorosuccinimide (NCS) | p-TsOH | Methanol | RT | - | - | - | [5] | |
| Cyclohexanone | Sulfuryl Chloride | Methanol | SO2 | - | - | High | - | [6] | |
| Methyl Ketones | Sulfuryl Chloride | None | None | - | - | Moderate to Excellent | - | [7] | |
| Lewis Acid | Alcohols | Thionyl Chloride | TiCl4 (catalytic) | - | 0 | 0.25 | High | - | [8] |
| Photoredox | Aldehydes | Copper(II) Chloride | Chiral Imidazolidinone | LiClO4 (0.2 M) | RT | 0.03 | High | up to 97 | [9][10] |
Mechanistic Pathways
The efficacy and selectivity of each α-chlorination protocol are dictated by their distinct reaction mechanisms.
Organocatalytic α-Chlorination: The Enamine Pathway
Organocatalytic methods, particularly for asymmetric α-chlorination, typically proceed through an enamine intermediate. A chiral secondary amine catalyst reacts with the carbonyl compound to form a nucleophilic enamine, which then attacks an electrophilic chlorine source like N-chlorosuccinimide (NCS). The chirality of the catalyst directs the facial attack of the electrophile, leading to an enantiomerically enriched product.
Electrophilic Chlorination: Enol and Enolate Intermediates
Traditional electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can be performed under acidic or basic conditions.[4][11] In acidic media, the carbonyl compound tautomerizes to its enol form, which is sufficiently nucleophilic to attack the electrophilic chlorine source.[11] Under basic conditions, a more nucleophilic enolate is generated, which readily reacts with the chlorinating agent.[11] These methods are generally not stereoselective unless a chiral auxiliary is employed.
Photoredox Catalysis: A Radical Approach
Visible-light photoredox catalysis offers a modern and often milder alternative for α-chlorination. In a typical cycle, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) process. For instance, an enamine intermediate, formed from the carbonyl substrate and an amine catalyst, can be oxidized by the excited photocatalyst to generate a radical cation. This intermediate then reacts with a chlorine source to afford the α-chlorinated product. This approach can be rendered enantioselective by using a chiral amine catalyst.
Experimental Protocols
General Procedure for Organocatalytic α-Chlorination of Aldehydes with NCS[2]
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (5.0 mL) at the indicated temperature, add the chiral amine catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes.
-
Add N-chlorosuccinimide (1.1 mmol) in one portion.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Electrophilic α-Chlorination of Ketones with Sulfuryl Chloride[7]
-
To a neat sample of the methyl ketone or 1,3-dicarbonyl compound (1.0 mmol), add sulfuryl chloride (2.0-3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by GC or TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Extract the product with a suitable organic solvent (e.g., CH2Cl2).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by distillation or column chromatography if necessary.
General Procedure for TiCl4-Catalyzed Chlorination of Alcohols[8]
-
To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., CH2Cl2), add thionyl chloride (1.2 mmol) at 0 °C.
-
After stirring for a few minutes to allow for the formation of the chlorosulfite intermediate, add titanium(IV) chloride (0.1 mmol, 10 mol%) dropwise.
-
Allow the reaction to proceed at 0 °C, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude chloride by flash chromatography.
General Procedure for Photoredox-Catalyzed α-Chlorination of Aldehydes[9][10]
-
In an electrochemical cell equipped with glassy carbon electrodes, combine the aldehyde (1.0 mmol), the chiral imidazolidinone catalyst (0.1 mmol, 10 mol%), and copper(II) chloride (1.2 mmol) in a 0.2 M solution of LiClO4 in a suitable solvent (e.g., acetonitrile).
-
Apply a constant potential of 1 V and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS).
-
Upon completion, work up the reaction mixture by partitioning between water and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Conclusion
The choice of an α-chlorination protocol is a multifaceted decision that depends on the specific substrate, the desired level of stereocontrol, and considerations of reagent toxicity and cost. Organocatalytic methods have emerged as a powerful tool for the enantioselective α-chlorination of aldehydes and ketones, offering high levels of stereocontrol.[1][2][3] Traditional electrophilic chlorination with reagents like NCS and sulfuryl chloride remains a robust and widely used strategy, particularly when stereoselectivity is not a primary concern.[4][5][6][7] More recently, photoredox catalysis has provided a milder and more sustainable approach to this transformation, with the potential for high enantioselectivity.[9][10] By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to advance their synthetic endeavors.
References
- 1. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 2. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01249J [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Chloro-5-hydroxy-2-pentanone
This guide provides essential safety and logistical information for the proper disposal of 3-chloro-5-hydroxy-2-pentanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. According to its Globally Harmonized System (GHS) classification, it is toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Face Protection: Face shield if there is a splash hazard.
-
Lab Coat: Standard laboratory coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 13045-13-1 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| GHS Hazard Statements | H301, H315, H335 |
| Signal Word | Danger |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not discharge into drains or the environment.[2][3]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for liquid waste of this compound. The container must be compatible with halogenated organic compounds.
-
Collect any contaminated solids, such as absorbent materials from spills, used pipette tips, or contaminated gloves, in a separate, clearly labeled, sealed container for solid hazardous waste.
Step 2: Spill Management In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Containment: Prevent the spill from spreading. For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels without placing them in the proper waste container immediately.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Step 3: Waste Storage
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure containers are tightly closed and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
Step 4: Final Disposal
-
The final disposal of this compound must be conducted through a licensed professional waste disposal service.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department or the disposal company with a complete and accurate description of the waste, including its composition and hazards.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste. The P501 precautionary statement explicitly requires disposal of contents and container to an approved waste disposal plant.[2][3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Chloro-5-hydroxy-2-pentanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-5-hydroxy-2-pentanone (CAS No: 13045-13-1). It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Identifier and Hazard Information:
| Identifier | Value |
| IUPAC Name | 3-chloro-5-hydroxypentan-2-one |
| CAS Number | 13045-13-1 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
GHS Hazard Classification: [1][2]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical splash goggles that conform to EN166 or NIOSH standards. A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Wear a standard laboratory coat. For handling larger quantities or in case of potential splashes, a chemically resistant apron or suit is recommended. Nitrile or neoprene gloves are generally suitable for handling ketones. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for operations that may generate aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.
Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Properly dispose of all waste materials as described in the disposal plan.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of toxic and halogenated organic waste. Do not pour down the drain.
Emergency Procedures
| Exposure Type | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth.[1] |
| If on Skin | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the step-by-step procedure for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
